molecular formula C10H13N3O2 B1476101 (3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone CAS No. 2090950-73-3

(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone

Cat. No.: B1476101
CAS No.: 2090950-73-3
M. Wt: 207.23 g/mol
InChI Key: CGNMWIMOYUYZTP-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly for the development of novel bioactive molecules. This compound features a 3-aminoazetidine scaffold, a structure recognized as a key pharmacophore in drug discovery. The 3-aminoazetidine ring is a valuable building block in medicinal chemistry. Research into analogous compounds has shown that this four-membered nitrogen heterocycle can serve as a central core for designing potent enzyme inhibitors . For instance, derivatives of 3-aminoazetidin-2-one have been explored as a novel class of inhibitors for N-Acylethanolamine acid amidase (NAAA), a cysteine hydrolase enzyme considered a potential therapeutic target for managing pain and inflammatory conditions . Furthermore, the 3-aminoazetidine motif is also found in high-affinity ligands for central nervous system targets, such as agonists for the histamine H3 receptor, which has implications for neurological disorders . The incorporation of a 2-methoxypyridine group may influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-methoxypyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-15-9-4-7(2-3-12-9)10(14)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNMWIMOYUYZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3OC_{10}H_{13}N_3O, and it features an azetidine ring, a pyridine moiety, and a methanone functional group. Its structure is characterized by the following key attributes:

PropertyValue
Molecular Weight193.23 g/mol
IUPAC NameThis compound
CAS Number2090950-73-3
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to exhibit the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
  • Receptor Modulation : It can bind to certain receptors, influencing cellular signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were found to be significantly lower than those for standard antibiotics, suggesting a promising potential for development into new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory activity. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against clinical isolates.
    • Method : Disc diffusion and broth microdilution methods were utilized.
    • Results : The compound displayed significant antibacterial activity with MIC values ranging from 16 to 32 µg/mL against tested pathogens.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Method : Administration of the compound followed by measurement of inflammatory markers.
    • Results : A reduction in TNF-alpha and IL-6 levels was observed, suggesting a potential therapeutic role in inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
(3-Aminopyridin-2-yl)(2-methoxypyridin-4-yl)methanonePyridine ring substituted at different positionsModerate antimicrobial activity
(3-Aminoazetidine)(4-pyridyl)methanoneSimilar azetidine structure but lacks methoxy groupLower anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs, as inferred from the evidence, include:

Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) (): Core Structure: Tetrazole rings (5-membered, nitrogen-rich heterocycles) linked via methanone or hydrazone bridges. Key Differences: The absence of azetidine or pyridine rings reduces conformational rigidity compared to the target compound. Thermal Stability: Decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive hydrogen-bond networks .

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (): Core Structure: Bipyridine systems with chloro and substituted phenyl groups. Key Differences: Larger molecular weights (466–545 g/mol) and higher melting points (268–287°C) due to aromatic stacking and halogen substituents .

Cyclohexyl-[3-hydroxy-3-phenyl-4-(4-phenylpiperidin-1-ylmethyl)pyrrolidin-1-yl]methanone (): Core Structure: Pyrrolidine (5-membered nitrogen ring) with hydroxy and phenyl substituents. Key Differences: Bulkier substituents (cyclohexyl, phenylpiperidine) result in a higher molecular weight (440.25 g/mol) and lower synthetic yield (53%) .

(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ():

  • Core Structure : Piperidine carboxamide with a 2-methoxypyridinylmethyl group.
  • Key Differences : Extended hydrophobic moieties (naphthyl, piperidine) may enhance membrane permeability but reduce aqueous solubility .

Key Observations :

  • Substituent Effects : The 2-methoxy group on pyridine may improve solubility relative to chloro or phenyl substituents in bipyridine derivatives.
  • Synthetic Efficiency : Yields for analogs range widely (53–81%), suggesting that the target compound’s synthesis may require optimization for scalability.

Recommendations :

  • Conduct detailed NMR (1H, 13C) and IR spectroscopy to confirm functional group interactions.
  • Compare solubility and logP values with bipyridine derivatives to assess bioavailability.
  • Explore synthetic routes (e.g., ’s methods) to improve yield and purity.

Preparation Methods

Nucleophilic Aromatic Substitution on Pyridine Derivatives

A key approach to preparing this compound involves nucleophilic aromatic substitution (SNAr) of a 2-methoxypyridin-4-yl derivative bearing a suitable leaving group (e.g., chloro or fluoro) with a 3-aminoazetidine nucleophile.

  • Precursor Preparation: The 2-methoxypyridin-4-yl halide is synthesized or commercially sourced.
  • Azetidine Intermediate: The 3-aminoazetidine is often protected with a Boc (tert-butyloxycarbonyl) group to prevent overalkylation and facilitate purification.
  • Reaction Conditions: The nucleophilic substitution is typically performed under microwave irradiation at elevated temperatures (120–150 °C) to enhance reaction rates and yields.
  • Deprotection: Following substitution, acidic conditions are used to remove the Boc protecting group, yielding the free aminoazetidine derivative.

This method was exemplified in a study synthesizing related analogues where Boc-protected 3-aminoazetidines were reacted with pyrimidin-4(3H)-one derivatives under microwave conditions, affording high yields of monosubstituted products after deprotection.

Alkylation and Reductive Amination for Azetidine Functionalization

For derivatives with alkyl substituents on the azetidine nitrogen, alkylation of Boc-protected 3-aminoazetidine with iodoalkyl reagents is employed, followed by hydrogenation to remove benzhydryl protecting groups.

  • Stepwise Functionalization: Benzhydryl-protected 3-aminoazetidine is first Boc-protected, then alkylated with iodoalkyl reagents to introduce linear or branched alkyl groups.
  • Hydrogenation: Catalytic hydrogenation removes the benzhydryl group, yielding the free amine.
  • Subsequent Coupling: The resulting azetidine intermediate undergoes nucleophilic aromatic substitution with the pyridine derivative.

Reductive amination is also used to introduce dialkylated amines on the azetidine ring, expanding the diversity of derivatives.

Reaction Conditions and Analytical Techniques

Step Conditions Notes
Boc Protection Standard conditions (e.g., Boc2O, base) Protects primary amine to avoid overalkylation
Alkylation Reaction with iodoalkyl reagents Introduces alkyl groups on azetidine N
Nucleophilic Aromatic Substitution Microwave irradiation, 120–150 °C Efficient substitution on pyridine ring
Deprotection Acidic conditions (e.g., TFA) Removes Boc group
Hydrogenation Pd/C catalyst, H2 atmosphere Removes benzhydryl protecting group

Analytical Methods:

These methods are standard in medicinal chemistry labs and were applied in the synthesis and characterization of the compound and its analogues.

Alternative Synthetic Approaches and Considerations

While the nucleophilic aromatic substitution route is predominant, other synthetic strategies can be considered:

  • Amide Bond Formation: Coupling of 3-aminoazetidine with 2-methoxypyridine-4-carboxylic acid derivatives using peptide coupling reagents (e.g., EDC, HATU) could be an alternative, though less commonly reported.
  • Microwave-Assisted Synthesis: Microwave irradiation accelerates substitution reactions and is preferred for efficiency and yield improvement.
  • Protection Strategies: Use of orthogonal protecting groups ensures selective functionalization and prevents side reactions.

Summary Table of Preparation Methodology

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Boc Protection Boc2O, base Protected 3-aminoazetidine
2 Alkylation (if needed) Iodoalkyl reagents, base Alkylated azetidine intermediates
3 Hydrogenation Pd/C, H2 Removal of benzhydryl group
4 Nucleophilic Aromatic Substitution 2-methoxypyridin-4-yl halide, microwave, 120–150 °C Formation of (3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone
5 Deprotection Acidic conditions (e.g., TFA) Removal of Boc group, final free amine product

Research Findings and Optimization

  • Microwave-assisted nucleophilic aromatic substitution significantly improves reaction times and yields compared to conventional heating.
  • Boc protection is essential to control selectivity and avoid overalkylation during azetidine functionalization.
  • Branched alkyl substituents on azetidine nitrogen reduce overalkylation due to steric hindrance, allowing direct synthesis without protection in some cases.
  • The use of hydrogenation for benzhydryl group removal is efficient and compatible with other functional groups.
  • Analytical characterization confirms high purity and structural integrity of the final compound, supporting its suitability for further biological evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone
Reactant of Route 2
(3-Aminoazetidin-1-yl)(2-methoxypyridin-4-yl)methanone

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